1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
CAS No.: 100957-76-4
Cat. No.: VC20742388
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100957-76-4 |
---|---|
Molecular Formula | C15H18N2O2 |
Molecular Weight | 258.32 g/mol |
IUPAC Name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19) |
Standard InChI Key | QNHYWDRTEHWTAR-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES | C1C[NH+](CCC1C(=O)[O-])CC2=CNC3=CC=CC=C32 |
Chemical Identity and Structural Composition
Basic Identification Parameters
1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid is a well-defined chemical entity with established identification parameters. The compound is formally registered in chemical databases with the CAS number 100957-76-4, providing a unique identifier for this specific molecular structure . The molecular formula of this compound is C15H18N2O2, which indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms in its structure . These elements are arranged in a specific configuration that gives the compound its characteristic properties and potential biological activities.
Nomenclature and Synonyms
The official IUPAC name of the compound is 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid, which systematically describes its chemical structure . This nomenclature reflects the presence of a piperidine ring with a carboxylic acid group at position 4, and an indole moiety attached via a methylene linker at position 1 of the piperidine ring. Several synonyms have been documented for this compound in chemical databases, including 1-indol-3-ylmethyl-piperidine-4-carboxylic acid, AA-0835, and 1-Indol-3-ylmethyl-piperidin-4-carbonsaeure . These alternative names are used in various contexts within the scientific literature and chemical commerce.
Structural Representation Systems
For precise communication of molecular structure, several standardized notation systems are employed. The compound can be represented using SMILES notation as C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32, which provides a linear string representation of the molecular structure . Additionally, the InChI (International Chemical Identifier) for this compound is InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19), which offers a more comprehensive and standardized structural representation. These notation systems facilitate electronic storage, retrieval, and exchange of chemical structural information across different platforms and databases.
Physical and Chemical Properties
Physicochemical Parameters
Several computed physicochemical properties provide insight into the potential behavior of this compound in biological systems. The compound has an XLogP3 value of -0.5, suggesting slight hydrophilicity and potential water solubility . This property is relevant for understanding its distribution in biological compartments. The compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, which contribute to its ability to interact with biological targets through hydrogen bonding . Additionally, it possesses 3 rotatable bonds, indicating a moderate degree of conformational flexibility . The topological polar surface area (TPSA) is calculated to be 56.3 Ų, which is within the range considered favorable for membrane permeability .
Structural Features and Chemical Composition
Core Structural Elements
The structural backbone of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid comprises two primary heterocyclic systems connected by a methylene bridge. The first component is an indole moiety, which consists of a benzene ring fused to a pyrrole ring, forming the characteristic bicyclic indole scaffold . This indole component contributes aromaticity and potential for π-π interactions. The second major structural element is a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom . This saturated heterocycle provides a basic nitrogen center and serves as the scaffold bearing the carboxylic acid functional group.
Functional Groups and Reactive Centers
Several functional groups define the chemical reactivity and potential biological interactions of this compound. The carboxylic acid group at position 4 of the piperidine ring represents an acidic functional group capable of deprotonation and formation of salts or esters . The nitrogen atom in the piperidine ring is tertiary and can serve as a basic center for protonation or other interactions . The indole NH group is weakly acidic and can participate in hydrogen bonding as a donor . Additionally, the methylene bridge connecting the indole and piperidine moieties provides conformational flexibility to the molecule, potentially allowing for optimal positioning of the pharmacophoric elements.
Comparative Structural Analysis
Structural comparison with related compounds provides context for understanding the potential properties and applications of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. A closely related derivative is 1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid (CAS: 1170842-40-6), which features additional ethyl and methoxy substituents on the indole ring . These modifications likely alter the lipophilicity, electronic properties, and potentially the biological activity profile of the compound. The structural resemblance to serotonin derivatives, such as those described in research on N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), suggests potential neuroactive properties .
Analytical Characterization and Identification
Spectroscopic Properties
The spectroscopic characterization of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid typically involves multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for the aromatic protons of the indole ring, the indole NH proton, the methylene bridge protons, and the protons of the piperidine ring. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid carbonyl stretching vibration typically around 1700 cm⁻¹ and OH stretching vibration around 3000-3500 cm⁻¹. Additionally, the NH stretching of the indole would be expected around 3400 cm⁻¹.
Chromatographic Behavior
Chromatographic techniques are essential for the purification and analysis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. Based on its structure and physicochemical properties, the compound would likely elute effectively on reverse-phase HPLC systems using gradient elution with acidified water and acetonitrile or methanol. The moderate polarity of the compound, influenced by both the carboxylic acid and the indole NH groups, would contribute to its retention behavior on chromatographic columns. Thin-layer chromatography (TLC) systems using silica gel plates and solvent systems containing mixtures of ethyl acetate and methanol, potentially with acid modifiers, would be suitable for monitoring reactions involving this compound.
Mass Spectrometric Fingerprint
Mass spectrometry provides valuable information for the identification and structural characterization of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid. The exact mass of 258.136827821 serves as a precise identifier in high-resolution mass spectrometry analyses . The fragmentation pattern would likely include characteristic fragments resulting from cleavage of the methylene bridge between the indole and piperidine moieties, as well as fragments resulting from decarboxylation. These fragmentation patterns can serve as a fingerprint for confirming the identity of the compound and for detecting it in complex mixtures.
Synthesis and Chemical Reactions
Reactivity Profile
The reactivity of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid is influenced by its functional groups. The carboxylic acid moiety can participate in typical reactions of carboxylic acids, including esterification, amide formation, and salt formation with bases . These transformations might be employed to modify the physicochemical properties or to create prodrugs with enhanced pharmaceutical properties. The indole NH can undergo N-alkylation or N-acylation reactions, as exemplified by the related compound 1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid, which features N-ethylation of the indole . Additionally, the piperidine nitrogen represents a potential site for quaternization or acylation, which could modify the basicity and lipophilicity of the compound.
Stability Considerations
Understanding the stability profile of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid is important for its handling, storage, and formulation. The indole moiety is generally sensitive to oxidation and may degrade under strongly oxidizing conditions or exposure to light. The carboxylic acid group might participate in decarboxylation reactions under certain conditions, particularly at elevated temperatures or in acidic environments. Based on the stability characteristics of related compounds, it would be advisable to store this compound protected from light, moisture, and oxygen, and potentially at reduced temperatures to minimize degradation.
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
A comparative analysis of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid with structurally related compounds provides context for understanding its potential properties and applications. The table below presents a comparison of key parameters with selected related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
---|---|---|---|
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid | C15H18N2O2 | 258.32 | Reference compound |
1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid | C18H24N2O3 | 316.4 | N-ethyl and 5-methoxy substituents on indole |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) | C16H19N3O3 | ~301 | Ethyl linker instead of methyl; amide instead of acid; 5-hydroxy on indole |
These structural modifications can significantly impact the physicochemical properties, receptor binding affinities, and pharmacokinetic characteristics of the compounds .
Structure-Activity Relationship Considerations
The structural features of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid suggest potential for biological activity, particularly in systems involving indole-based neurotransmitters or their receptors. The indole moiety is a common pharmacophore found in many bioactive compounds, including serotonin, melatonin, and various alkaloids . The piperidine ring with a carboxylic acid substituent introduces a basic center and an acidic functional group, which can form salt bridges or hydrogen bonds with complementary regions in receptor binding sites. The methylene linker between the indole and piperidine components provides conformational flexibility that may allow for optimal positioning of these pharmacophoric elements. Comparison with related compounds like HIOC, which is described as a "potent activator of the TrkB receptor in mammalian neurons," suggests potential neurological applications .
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